molecular formula C8H10N4 B15047718 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15047718
M. Wt: 162.19 g/mol
InChI Key: HUGBQESOWZULNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine is a high-value fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of N -fused bicyclic structures recognized for their versatility as building blocks for the synthesis of biologically active molecules . The 1,2,4-triazolo[1,5-a]pyridine core is a privileged structure in pharmaceutical research, serving as a key intermediate in the development of compounds for various therapeutic areas . Researchers utilize this scaffold for its potential in designing novel enzyme inhibitors. Specifically, analogs of this chemical class have recently been investigated as potent and competitive α -glucosidase inhibitors, showing promise for the management of type 2 diabetes . Furthermore, the 1,2,4-triazolo[1,5-a]pyridine ring system is isoelectronic with purines, allowing it to function as a purine bioisostere in drug design, which can be exploited to target kinase enzymes and other purine-binding proteins . The presence of the amino group at the 2-position and the ethyl substituent at the 7-position offers valuable synthetic handles for further functionalization and optimization of physicochemical properties . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

7-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-2-6-3-4-12-7(5-6)10-8(9)11-12/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

HUGBQESOWZULNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=NN2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly reagents is preferred to ensure high yields and minimize environmental impact.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

2-Amino-7-ethyl- triazolo[1,5-a]pyridine is synthesized via oxidative coupling and cyclization reactions. A prominent method involves the use of β-dicarbonyl compounds (e.g., ethyl acetoacetate) and N-amino-2-iminopyridines under oxygen-rich conditions. Acetic acid (6 equiv.) in ethanol at 130°C under O₂ atmosphere facilitates cross-dehydrogenative coupling (CDC) to form the triazolo-pyridine core .

Optimized Reaction Conditions

EntryCatalystSolventAtmosphereYield (%)
1Pd(OAc)₂EthanolAir34
2DMFO₂74
3EthanolO₂94

Data adapted from , highlighting O₂ as critical for high yields.

Functionalization via Oxidative N–N Bond Formation

Copper-catalyzed oxidative coupling under air efficiently constructs the triazole ring. For example, reactions with ethyl acetoacetate (2a ) and N-amino-2-iminopyridine derivatives (1a–f ) yield substituted triazolo[1,5-a]pyridines. Electron-withdrawing or donating groups on the aryl moiety minimally affect yields, demonstrating broad substrate tolerance .

Substrate Scope (Selected Examples)

Substrate (R Group)Product Yield (%)
1a (Ph)94
1b (4-MeOPh)89
1c (4-ClPh)92

Regioselective Modifications

Regioselectivity is achieved via ionic liquid or acidic conditions. For example, reactions with 3,5-diaminotriazole and ethyl 3-oxobutanoate under ionic conditions yield ethyl 2-amino-5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-6-carboxylate (94% yield) .

Mechanistic Pathway

  • Nucleophilic addition of β-dicarbonyl enol to N-amino-2-iminopyridine.

  • Oxidative dehydrogenation via O₂ to form intermediate B .

  • Cyclization and dehydration to yield the triazolo-pyridine product .

Challenges and Limitations

  • Side reactions with strong acids (e.g., TFA) lead to byproducts like triazolo[1,5-a]pyridine derivatives .

  • Oxygen dependence limits scalability under inert conditions .

Mechanism of Action

The mechanism of action of 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like JAK1 and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine with structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Properties/Activities References
This compound 2-NH₂, 7-CH₂CH₃ Enhanced lipophilicity; potential kinase inhibition (e.g., Leishmania CRK3) and antiproliferative activity.
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine 7-OH Reduced lipophilicity (logP ~2.38); limited membrane permeability. Used as a precursor for further functionalization.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br Electrophilic halogen facilitates cross-coupling reactions; used in synthesis of complex pharmaceuticals. Higher molecular weight (198.02 g/mol).
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine 2-CH₃, 8-Br Methyl group enhances metabolic stability; bromine enables late-stage diversification. Safety concerns include skin/eye irritation (GHS H315, H319).
2-Amino-5-methyl-N-aryl derivatives 2-NH₂, 5-CH₃, 6-aryl carboxamide Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ ~1–10 µM). Hybridization with arylamide moieties improves target affinity.
1,2,4-Triazolo[1,5-a]pyrimidine Pyrimidine core (vs. pyridine) Broader antifungal and herbicidal applications. Higher vaporization enthalpy (ΔHvap ~7 kJ·mol⁻¹) due to π-stacking interactions in crystalline form.

Physicochemical Properties

  • Lipophilicity and Solubility: The ethyl group at position 7 increases logP compared to hydroxyl or bromine-substituted analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Thermodynamic Stability : Triazolopyridines with planar stacking (e.g., 1,2,4-triazolo[1,5-a]pyrimidine) exhibit high vaporization enthalpies (ΔHvap ~7 kJ·mol⁻¹ higher than pyridines). Ethyl-substituted analogs may show similar stability due to van der Waals interactions .

Biological Activity

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, which is known for various pharmacological properties, including antimicrobial and antiviral activities. This article reviews the biological activity of this compound based on recent studies and research findings.

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 162.19 g/mol
  • Purity : Minimum 95%

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds with similar structures have been shown to inhibit the interaction between viral proteins and host cell components. Specifically, a study on triazolo[1,5-a]pyrimidine derivatives demonstrated their ability to disrupt the PA-PB1 interaction in influenza A virus polymerase, suggesting a mechanism that could be relevant for this compound .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. A related compound exhibited selective activity against Chlamydia and showed moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae. These findings suggest that this compound may possess similar antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. Modifications in the structure can significantly influence their interaction with biological targets. For example:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing groups can enhance biological activity by improving binding affinity.
  • Hydrophobic Interactions : The hydrophobic nature of certain substituents can facilitate better membrane permeability and cellular uptake .

Case Study 1: Influenza A Virus Inhibition

A study published in Nature assessed various triazolo derivatives for their ability to inhibit influenza virus replication. Compounds were evaluated using plaque reduction assays in MDCK cells infected with the A/PR/8/34 strain. Results indicated that certain modifications led to significant antiviral activity compared to standard inhibitors like ribavirin .

Case Study 2: Antibacterial Efficacy

Research conducted on new scaffolds targeting Chlamydia demonstrated that specific structural modifications could lead to enhanced selectivity and potency against bacterial pathogens. The results suggested that derivatives similar to this compound could serve as promising candidates for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntiviralTriazolo[1,5-a]pyrimidine DerivativesInhibition of PA-PB1 interaction
AntibacterialACP CompoundsModerate activity against N. meningitidis
Selective ActivityChlamydia-targeting CompoundsHigh selectivity and low toxicity

Q & A

Q. What emerging applications exist for triazolopyridine derivatives beyond medicinal chemistry?

  • Material science : As ligands in phosphorescent OLEDs, achieving λem\lambda_{\text{em}} = 450–550 nm with Pt(II) complexes .
  • Catalysis : Serve as ligands in Pd-catalyzed cross-coupling (e.g., Suzuki reactions; yield >85%) .

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